ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of an amino group, a cyano group, and a phenyl group attached to the pyrrole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .
Biochemical Pathways
These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, which suggest that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, which is crucial for DNA synthesis and repair . The compound’s interaction with this enzyme suggests its potential as an inhibitor, which could be useful in cancer treatment. Additionally, this compound has shown binding affinity to certain proteins involved in cell signaling pathways, indicating its potential role in modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to dihydrofolate reductase results in enzyme inhibition, which subsequently affects DNA synthesis and repair . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with aniline in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate: shares similarities with other pyrrole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino, cyano, and phenyl groups on the pyrrole ring makes it a versatile intermediate for the synthesis of various functionalized derivatives.
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-1-phenylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)13-12(16)10(8-15)9-17(13)11-6-4-3-5-7-11/h3-7,9H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYIXFKIVBHWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C2=CC=CC=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349884 | |
Record name | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59021-51-1 | |
Record name | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation that ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate can undergo according to the research?
A1: The research demonstrates that this compound can be converted into an iminophosphorane intermediate []. This intermediate is formed by reacting the compound with triphenylphosphine, hexachloroethane, and triethylamine. This iminophosphorane then serves as a versatile precursor for the synthesis of 2,3,5,7-tetrasubstituted 3H-pyrrolo[3,2-d]pyrimidine-4(5H)-ones via a multi-step reaction involving aromatic isocyanates, various amines, phenols, or alcohols.
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